molecular formula C3H5Cl3S2 B14714354 [(Trichloromethyl)disulfanyl]ethane CAS No. 13029-14-6

[(Trichloromethyl)disulfanyl]ethane

Cat. No.: B14714354
CAS No.: 13029-14-6
M. Wt: 211.6 g/mol
InChI Key: YMGGWIYFDBTREZ-UHFFFAOYSA-N
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Description

[(Trichloromethyl)disulfanyl]ethane is an organosulfur compound characterized by the presence of a trichloromethyl group attached to a disulfanyl ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(Trichloromethyl)disulfanyl]ethane typically involves the reaction of trichloromethyl thiol with ethane disulfide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [(Trichloromethyl)disulfanyl]ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the disulfanyl group to thiols.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(Trichloromethyl)disulfanyl]ethane has several applications in scientific research:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Trichloromethyl)disulfanyl]ethane involves its interaction with molecular targets through its reactive functional groups. The trichloromethyl group can participate in electrophilic reactions, while the disulfanyl group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    1,1,1-Trichloroethane: A chloroalkane with similar trichloromethyl functionality but lacking the disulfanyl group.

    Trichloromethyl thiol: Contains the trichloromethyl group but differs in its overall structure and reactivity.

Uniqueness: [(Trichloromethyl)disulfanyl]ethane is unique due to the combination of the trichloromethyl and disulfanyl groups, which impart distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications.

Properties

CAS No.

13029-14-6

Molecular Formula

C3H5Cl3S2

Molecular Weight

211.6 g/mol

IUPAC Name

(trichloromethyldisulfanyl)ethane

InChI

InChI=1S/C3H5Cl3S2/c1-2-7-8-3(4,5)6/h2H2,1H3

InChI Key

YMGGWIYFDBTREZ-UHFFFAOYSA-N

Canonical SMILES

CCSSC(Cl)(Cl)Cl

Origin of Product

United States

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